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Abstract
(S)-3-Phenylmorpholine, a chiral derivative of the well-known phenylmorpholine class of

compounds, has emerged as a valuable building block in medicinal chemistry and drug

development. Its rigid, chiral structure provides a unique scaffold for the synthesis of complex

molecules with specific stereochemistry, a critical factor for target binding and pharmacological

activity. This guide provides a comprehensive overview of (S)-3-phenylmorpholine, including

its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and

applications in the development of central nervous system (CNS) active agents. The content is

intended for researchers, scientists, and professionals in the field of drug discovery and

development, offering both foundational knowledge and practical insights into the utilization of

this important chiral intermediate.

Introduction: The Significance of the
Phenylmorpholine Scaffold
The phenylmorpholine core is a key pharmacophore found in a variety of biologically active

compounds. The parent compound of this class, phenmetrazine, was formerly marketed as an

appetite suppressant and acts as a norepinephrine-dopamine releasing agent.[1][2] This

activity has spurred extensive research into substituted phenylmorpholines for a range of CNS

disorders, including ADHD, depression, and substance addiction.[3][4][5]
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The introduction of a chiral center, as in (S)-3-phenylmorpholine, allows for the development

of enantiomerically pure drugs. This is of paramount importance in modern drug design, as

different enantiomers of a chiral drug can exhibit vastly different pharmacological and

toxicological profiles. (S)-3-phenylmorpholine, with its defined stereochemistry at the C3

position, offers a reliable starting point for the synthesis of such stereochemically pure drug

candidates.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of (S)-3-
phenylmorpholine is essential for its effective use in synthesis and for quality control.

Core Compound Identifiers
Identifier Value

IUPAC Name (3S)-3-phenylmorpholine

CAS Number 914299-79-9[6][7][8]

Molecular Formula C₁₀H₁₃NO[8][9][10]

Molecular Weight 163.22 g/mol [9][10]

SMILES C1=CC=C(C=C1)[C@H]2COCCN2[9]

Physicochemical Properties
Property Value Source

Appearance
White to light yellow crystalline

powder
[11]

Boiling Point 272°C at 760 mmHg [8]

Flash Point 104.9°C [8][12]

Density 1.034 g/cm³ [8]

Topological Polar Surface Area

(TPSA)
21.26 Å² [9]

logP (computed) 1.3475 [9]
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Note: Some physical properties are reported for the racemic mixture or are computationally

derived.

Spectroscopic Data
The structural confirmation of (S)-3-phenylmorpholine relies on standard spectroscopic

techniques. The morpholine ring exhibits a characteristic chair conformation at room

temperature, leading to distinct signals for the axial and equatorial protons in ¹H NMR

spectroscopy.[13]

Technique Key Features

¹H NMR

Protons adjacent to the oxygen (C2-H, C6-H)

are deshielded and appear downfield compared

to protons adjacent to the nitrogen (C3-H, C5-

H). The phenyl group protons typically appear in

the aromatic region (δ 7.2-7.4 ppm). The

methine proton at the chiral center (C3-H) will

show coupling to the adjacent methylene

protons.

¹³C NMR

The carbons adjacent to the oxygen (C-2, C-6)

are deshielded and resonate around δ 67-70

ppm. The carbons adjacent to the nitrogen (C-3,

C-5) are found more upfield, typically in the δ

45-55 ppm region.[13] The phenyl carbons will

appear in the aromatic region (δ 125-145 ppm).

Mass Spectrometry (MS)

The molecular ion peak (M+) would be expected

at m/z = 163.22. Fragmentation patterns would

likely involve cleavage of the morpholine ring.

Note: Specific peak assignments and coupling constants should be determined empirically for

each synthesized batch.

Synthesis of (S)-3-Phenylmorpholine
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The enantioselective synthesis of 3-substituted morpholines is a key challenge in medicinal

chemistry. Several strategies have been developed to obtain enantiomerically pure compounds

like (S)-3-phenylmorpholine. These methods generally involve either the use of a chiral

starting material (chiral pool synthesis), the separation of a racemic mixture (resolution), or

asymmetric catalysis.

General Synthesis Strategy
A common approach to the synthesis of the phenylmorpholine scaffold involves the cyclization

of an N-substituted-2-amino-1-phenylethanol derivative. For an enantioselective synthesis of

(S)-3-phenylmorpholine, a chiral amino alcohol precursor is required.

Diagram: General Synthetic Approach
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Caption: A conceptual workflow for the synthesis of (S)-3-phenylmorpholine.
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Exemplary Experimental Protocol: Synthesis via
Reductive Amination and Cyclization
This protocol is a representative method and may require optimization based on laboratory

conditions and available reagents.

Step 1: Reductive Amination of Phenylglyoxal with Ethanolamine

To a solution of phenylglyoxal (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq).

Stir the mixture at room temperature for 1 hour.

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise,

maintaining the temperature below 10°C.

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the methanol.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

Dissolve the crude amino alcohol from Step 1 in dichloromethane (0.2 M).

Add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.

Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of

sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford racemic 3-

phenylmorpholine.

Step 3: Chiral Resolution

Dissolve the racemic 3-phenylmorpholine (1.0 eq) in a suitable solvent such as ethanol.

Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), in the

same solvent.

Allow the diastereomeric salts to crystallize.

Collect the crystals by filtration.

Liberate the free base from the salt by treatment with a mild base (e.g., sodium bicarbonate

solution) and extract with an organic solvent.

The enantiomeric purity of the resulting (S)-3-phenylmorpholine should be determined by

chiral HPLC.

Applications in Drug Discovery
The primary application of (S)-3-phenylmorpholine is as a chiral building block for the

synthesis of pharmaceutical agents.[8][14] Its rigid conformation and the presence of a

secondary amine provide a versatile scaffold for further chemical modification.

Monoamine Reuptake Inhibitors
A significant area of interest is the development of phenylmorpholine analogues as monoamine

reuptake inhibitors for the treatment of depression and other CNS disorders.[5] The

stereochemistry at the C3 position is often crucial for selective interaction with dopamine,

norepinephrine, and serotonin transporters.

Development of Novel Stimulants and Anorectics
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Drawing from the pharmacological profile of phenmetrazine, research continues into novel

phenylmorpholine derivatives with improved safety and efficacy profiles as stimulants and

appetite suppressants. The use of enantiomerically pure starting materials like (S)-3-
phenylmorpholine is a key strategy in this endeavor to minimize off-target effects and improve

the therapeutic index.

Diagram: Role in CNS Drug Development
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Caption: The utility of (S)-3-phenylmorpholine in generating novel CNS drug candidates.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling

(S)-3-phenylmorpholine.

Hazard Identification
Based on available safety data sheets, (S)-3-phenylmorpholine is classified with the following

hazards:

H315: Causes skin irritation.[15]

H319: Causes serious eye irritation.[15]

H335: May cause respiratory irritation.[15]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[15]

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas,

mist, vapors, or spray.[15]

First Aid Measures:

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical

advice.[15]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

[15]

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a

poison center or doctor if you feel unwell.[15]

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

[15]

Conclusion
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(S)-3-Phenylmorpholine is a stereochemically defined building block of significant interest to

the pharmaceutical and drug discovery industries. Its rigid phenylmorpholine scaffold,

combined with its specific enantiomeric configuration, makes it an ideal starting material for the

synthesis of novel CNS-active compounds. A thorough understanding of its synthesis,

properties, and safe handling is crucial for its effective application in the development of the

next generation of therapeutics for a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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